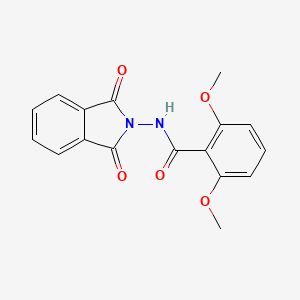
N-(2-methoxyethyl)-N-(2-methylbenzyl)-3-piperidin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves complex organic reactions, aiming at obtaining substances with specific biological activities. For example, spiro-substituted piperidines were synthesized as neurokinin receptor antagonists, utilizing methoxy groups to increase affinity for receptors without significant loss of activity (Kubota et al., 1998). Similar strategies are likely applied in synthesizing "N-(2-methoxyethyl)-N-(2-methylbenzyl)-3-piperidin-3-ylbenzamide," focusing on achieving desired pharmacological targets (Kubota et al., 1998).
Molecular Structure Analysis
The molecular structure and conformation play a crucial role in the compound's interaction with biological targets. Research on similar compounds, such as derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, highlighted the importance of amide bond modifications and alkyl chain length on receptor affinity (Perrone et al., 2000). These insights are valuable for understanding the structure-activity relationship of "this compound" (Perrone et al., 2000).
Chemical Reactions and Properties
The compound's chemical reactions, including its synthesis and interactions with biological targets, are influenced by its functional groups and structural features. Studies on related compounds have explored the effects of methyl substitution on piperidine rings, providing insights into how these modifications impact binding affinities and selectivities at various receptors (Berardi et al., 2005). Such chemical properties are essential for designing compounds with specific biological activities (Berardi et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the compound's application in scientific research. While specific data on "this compound" are not provided, studies on similar compounds offer valuable insights. For instance, the preparation and characterization of related piperidines have shown how structural variations can affect these physical properties, influencing their usability in various experimental conditions (Davies et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential to undergo specific reactions, are essential for understanding the compound's utility in research. The aminolysis of related benzoates and their reaction mechanisms provide insights into how substituents like the methoxy group can influence reactivity and mechanisms, which are crucial for designing experiments involving "this compound" (Um & Bae, 2011).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-[(2-methylphenyl)methyl]-3-piperidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-7-3-4-8-22(18)17-25(13-14-27-2)23(26)20-10-5-9-19(15-20)21-11-6-12-24-16-21/h3-5,7-10,15,21,24H,6,11-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBOPHVSDKUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCOC)C(=O)C2=CC=CC(=C2)C3CCCNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5639310.png)
![N-(4-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5639318.png)
![5-[(4-benzyl-1-piperidinyl)sulfonyl]-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5639326.png)
![2-benzyl-8-[(1-ethyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5639333.png)

![4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B5639337.png)
![2-allyl-6-[(3-quinolinylamino)methyl]phenol](/img/structure/B5639338.png)
![1-{6-[3-(1H-pyrazol-1-yl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5639342.png)
![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(1-pyrrolidinylmethyl)-4-piperidinol](/img/structure/B5639349.png)
![N-[2-(2-furyl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5639373.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)

